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Abstract: The modified nucleoside Queuosine (Q) is a critical component of transfer RNAs

(tRNAs) that enhances the fidelity and efficiency of protein translation.[1] Humans cannot

synthesize the precursor, queuine (q), de novo and must acquire it from their diet and gut

microbiome.[2][3] For decades, the specific mechanism for the cellular uptake of queuine and

queuosine remained elusive.[1][2] This document details the seminal research that identified

the solute carrier family member SLC35F2 as the primary and high-specificity transporter for

both queuine and queuosine in humans.[1][2][4] This discovery has significant implications for

understanding a range of pathophysiological conditions, including neurological disorders and

cancer.[1][4]

The Challenge: An Elusive Transporter
Queuine is salvaged from the gut and distributed to various tissues, where it is incorporated

into the wobble position of tRNAs for specific amino acids (histidine, tyrosine, aspartate, and

asparagine).[1][2] Early studies hinted at a selective, mitogenically regulated transporter, but its

molecular identity was unknown.[1][2] The absence of this key molecular player hampered a

deeper understanding of how intracellular queuine and queuosine levels are maintained and

the consequences of their deficiency.

The Breakthrough: A Multi-pronged Approach

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b110006?utm_src=pdf-interest
https://www.benchchem.com/product/b110006?utm_src=pdf-body
https://www.pnas.org/doi/10.1073/pnas.2425364122
https://pubmed.ncbi.nlm.nih.gov/40526720/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11755703/
https://www.benchchem.com/product/b110006?utm_src=pdf-body
https://www.pnas.org/doi/10.1073/pnas.2425364122
https://pubmed.ncbi.nlm.nih.gov/40526720/
https://www.benchchem.com/product/b110006?utm_src=pdf-body
https://www.pnas.org/doi/10.1073/pnas.2425364122
https://pubmed.ncbi.nlm.nih.gov/40526720/
https://www.biorxiv.org/content/10.1101/2024.12.03.625470v1
https://www.pnas.org/doi/10.1073/pnas.2425364122
https://www.biorxiv.org/content/10.1101/2024.12.03.625470v1
https://www.pnas.org/doi/10.1073/pnas.2425364122
https://pubmed.ncbi.nlm.nih.gov/40526720/
https://www.pnas.org/doi/10.1073/pnas.2425364122
https://pubmed.ncbi.nlm.nih.gov/40526720/
https://www.benchchem.com/product/b110006?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b110006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The identification of SLC35F2 was the culmination of a systematic investigation that combined

bioinformatics, genetic validation across species, and detailed biochemical characterization in

human cells.[1][2][4]

The logical flow of the research leading to the identification and validation of SLC35F2 is

outlined below.
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Caption: Logical workflow for the identification and validation of SLC35F2.

Key Experimental Protocols
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The following sections provide detailed methodologies for the pivotal experiments that

confirmed SLC35F2 as the human queuosine transporter.

Objective: To determine if SLC35F2 is essential for queuosine uptake in human cells.

Cell Line: Human HeLa cells.

Methodology:

CRISPR-Cas9 technology was employed to generate SLC35F2 knockout (KO) cell lines.

Candidate KO clones were isolated and cultured.

Cells (Wild-Type and KO clones) were incubated with either 25 nM queuosine (Q) or 25

nM queuine (q) for 6 hours.

Total RNA was extracted from the cells.

The Q-modification status of tRNAHis was analyzed by Acryloyl-aminophenylboronic acid

(APB) Northern blotting. This technique separates Q-modified tRNA from unmodified

tRNA, as the boronic acid moiety binds to the diol group of queuosine.

Objective: To quantify the uptake of queuine and queuosine and determine the kinetic

parameters of transport.

Methodology:

Wild-Type and SLC35F2-KO HeLa cells were seeded in 24-well plates.

Cells were incubated with varying concentrations of [3H]-labeled queuine.

Uptake was stopped at specific time points by washing the cells with ice-cold phosphate-

buffered saline (PBS).

Cells were lysed, and the incorporated radioactivity was measured using a scintillation

counter.
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Kinetic parameters (Km and Vmax) were determined by fitting the uptake data to the

Michaelis-Menten equation.

Objective: To assess the specificity of SLC35F2 for queuine and queuosine.

Methodology:

HeLa cells were incubated with a fixed concentration of [3H]-queuine.

Simultaneously, cells were exposed to a large excess (e.g., 100-fold molar excess) of

unlabeled potential competitors, including canonical ribonucleosides (adenosine,

guanosine, cytidine, uridine) and ribonucleobases.

The uptake of [3H]-queuine was measured as described above. A significant reduction in

radiolabel uptake in the presence of an unlabeled compound indicates competition for the

same transporter.

Objective: To determine the subcellular localization of the SLC35F2 protein.

Methodology:

An epitope-tagged (e.g., HA-tag) version of SLC35F2 was ectopically expressed in HeLa

cells.

Cells were fixed and permeabilized.

The tagged SLC35F2 protein was detected using a primary antibody against the epitope

tag, followed by a fluorescently labeled secondary antibody.

Cells were co-stained with markers for specific organelles, such as the Golgi apparatus

and the plasma membrane.

Images were acquired using confocal microscopy to visualize the protein's location.

Quantitative Data Summary
The functional characterization of SLC35F2 yielded precise kinetic parameters for queuine and

queuosine transport.
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Cell Type Substrate Transporter(s) Km (nM) Notes

HeLa (Wild-

Type)
Queuine (q)

SLC35F2 (High-

affinity) &

Unknown (Low-

affinity)

67 & 259

Demonstrates

two distinct

transport

systems for the

queuine base.[1]

[2]

HeLa (Wild-

Type)
Queuosine (Q) SLC35F2 174

SLC35F2

appears to be

the sole

transporter for

the queuosine

nucleoside.[1][2]

HeLa (SLC35F2-

KO)
Queuine (q)

Unknown (Low-

affinity)
259

The high-affinity

component of

queuine

transport is lost

upon SLC35F2

knockout.[1][2]

HeLa (SLC35F2-

KO)
Queuosine (Q) None N/A

Transport of

queuosine is

completely

abrogated,

confirming

SLC35F2 as the

sole transporter.

[1]

Key Findings and Their Implications
The identification of SLC35F2 as the human queuosine transporter represents a landmark

discovery with far-reaching implications.

The research definitively established that SLC35F2 is a high-specificity transporter for both

queuine and its nucleoside form, queuosine.[1][4] It functions as the sole transporter for
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queuosine and the primary high-affinity transporter for queuine in human HeLa cells.[1][2]

Competition assays confirmed that SLC35F2 does not transport other canonical nucleosides or

bases, highlighting its specificity.[1][4] Immunofluorescence studies revealed that SLC35F2

localizes to the cell membrane and the Golgi apparatus, consistent with its role in nutrient

import and intracellular trafficking.[1][2]
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Caption: Cellular uptake pathway for queuine and queuosine via SLC35F2.

The discovery that SLC35F2, a known oncogene, is the primary transporter for queuine and

queuosine provides a crucial link between nutrient uptake and cancer biology.[1][4] This

finding opens new avenues for therapeutic intervention.

Cancer Therapeutics: Targeting SLC35F2 could potentially starve cancer cells of queuosine,

a nutrient that may be critical for their rapid proliferation and survival.

Neurological Disorders: Given the role of queuosine in neurological function, understanding

its transport mechanism is vital for investigating and potentially treating related disorders.[1]

Microbiome-Host Interaction: SLC35F2 is a key mediator of the interaction between the gut

microbiome (which produces queuine) and human physiology, influencing the translatome in

response to microbial signals.[3]

This foundational work provides the necessary tools and molecular identity to explore the

regulation of queuosine homeostasis and its impact on human health and disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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